molecular formula C16H17ClN2O2S B2914012 4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-28-7

4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2914012
CAS RN: 899977-28-7
M. Wt: 336.83
InChI Key: FFRCFFFBHJVCIL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring structure similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to "4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one" involves various chemical reactions that produce compounds with potential applications in pharmacology and materials science. For example, the synthesis of thiopyrimidine derivatives has been explored due to their significance in medicinal chemistry and NLO fields. These compounds are synthesized through reactions that yield products with promising properties for various applications. Structural parameters and electronic characteristics of these derivatives are often analyzed using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies to confirm their purity and understand their electronic structures (Hussain et al., 2020).

Potential Applications

Nonlinear Optics (NLO)

Thiopyrimidine derivatives have shown considerable NLO properties, suggesting their utility in optoelectronic applications. DFT calculations reveal these compounds exhibit larger NLO properties compared to standard molecules, indicating their potential for high-tech applications in the optoelectronics field (Hussain et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds have been designed and screened againstMycobacteria , suggesting that this compound may also target proteins or enzymes in these bacteria.

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4(3h)-ones , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Biochemical Pathways

Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

It has been observed that similar compounds have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also exhibit antimicrobial effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability may be affected by the pH of the environment . Furthermore, its efficacy may be influenced by the presence of other molecules that can interact with the same targets.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-12-6-4-11(5-7-12)10-22-15-13-2-1-3-14(13)19(8-9-20)16(21)18-15/h4-7,20H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCFFFBHJVCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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